molecular formula C13H20N2O2 B1271513 Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate CAS No. 889949-41-1

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate

Cat. No. B1271513
CAS RN: 889949-41-1
M. Wt: 236.31 g/mol
InChI Key: ZMCJMXOMUPBVOP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is part of a broader class of tert-butyl carbamates, which are characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate functional group. This class of compounds is widely used in organic synthesis, particularly in the protection of amines and as intermediates in the synthesis of peptides, amines, and other nitrogen-containing compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves various chemical reactions, including acylation, nucleophilic substitution, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Another example is the synthesis of N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, which was prepared with an 82% yield and used as a handle in solid-phase synthesis of peptide alpha-carboxamides . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been studied using various spectroscopic and computational methods. For example, the vibrational frequencies and geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were investigated using FT-IR spectroscopy and density functional theory (DFT) calculations . The study provided detailed insights into the molecular structure, confirming the experimental data with theoretical predictions. Such analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions, which are essential for their application in organic synthesis. They can act as intermediates in the synthesis of chiral organoselenanes and organotelluranes , serve as N-(Boc) nitrone equivalents in reactions with organometallics , and be used in the asymmetric synthesis of amines . The versatility of these compounds is further demonstrated by their ability to undergo enzymatic kinetic resolution, leading to optically pure enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include stability under various conditions, solubility, and reactivity towards different reagents. For instance, the stability of the linkage between the C-terminal amino acid and the handle in N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was resistant to acidolysis, which is crucial for its application in peptide synthesis . Additionally, the anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives was evaluated, showing promising results and demonstrating the potential therapeutic applications of these compounds .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been studied for its synthesis via asymmetric Mannich reaction, demonstrating its utility in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
    • A study focused on the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds, showcases the compound's relevance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
    • The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, was investigated, indicating its use in enzymatic processes (Piovan, Pasquini, & Andrade, 2011).
  • Applications in Organic Synthesis :

    • The use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates was explored, highlighting the compound's role in organic synthesis and its environmental benignity (Li et al., 2006).
    • Research on α-alkyl-α-aminosilanes involved metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives, providing insights into the chemical transformations of these compounds (Sieburth, Somers, & O'hare, 1996).
    • A study on monocarbamate protection of aliphatic diamines using alkyl phenyl carbonates, involving tert-butyl phenyl carbonate, contributes to the understanding of amino group protection in organic synthesis (Pittelkow, Lewinsky, & Christensen, 2007).
  • Pharmacological Applications :

    • Tert-butyl carbamates have been utilized in the synthesis of antiarrhythmic and hypotensive compounds, illustrating their potential in drug development (Chalina, Chakarova, & Staneva, 1998).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate and similar compounds are often used in the synthesis of pharmacologically active analogues . They can also be used in the introduction of an ethylenediamine spacer . These areas could be potential future directions for research and application of this compound.

properties

IUPAC Name

tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJMXOMUPBVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate

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